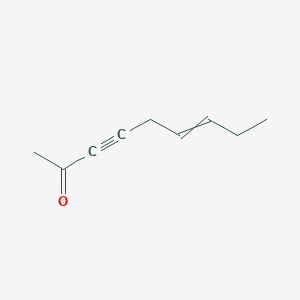![molecular formula C18H38GeSn B14313898 Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane CAS No. 111708-22-6](/img/structure/B14313898.png)
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is a chemical compound that belongs to the class of organogermanium compounds It is characterized by the presence of a germanium atom bonded to a trimethyl group and a propynyl group substituted with a tri-tert-butylstannyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane typically involves the reaction of trimethylgermane with a suitable alkyne precursor in the presence of a stannylating agent. One common method involves the use of tri-tert-butylstannyl chloride as the stannylating agent, which reacts with the alkyne under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced germanium species.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, ozone, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides, amines, or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of functionalized germanium compounds.
Aplicaciones Científicas De Investigación
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biomolecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug delivery agent or in diagnostic imaging.
Industry: The compound may find applications in materials science, particularly in the development of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane involves its interaction with molecular targets through its functional groups. The stannyl group can participate in coordination chemistry, forming complexes with metal ions or other electron-deficient species. The propynyl group can engage in π-π interactions or act as a ligand in catalytic processes. These interactions can modulate the activity of enzymes, receptors, or other biological targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane: Similar structure but with a silicon atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]tin: Similar structure but with a tin atom instead of germanium.
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]lead: Similar structure but with a lead atom instead of germanium.
Uniqueness
Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]germane is unique due to the presence of the germanium atom, which imparts distinct chemical and physical properties compared to its silicon, tin, and lead analogs. Germanium compounds often exhibit different reactivity and stability profiles, making them valuable for specific applications in research and industry.
Propiedades
Número CAS |
111708-22-6 |
|---|---|
Fórmula molecular |
C18H38GeSn |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
trimethyl(3-tritert-butylstannylprop-1-ynyl)germane |
InChI |
InChI=1S/C6H11Ge.3C4H9.Sn/c1-5-6-7(2,3)4;3*1-4(2)3;/h1H2,2-4H3;3*1-3H3; |
Clave InChI |
DCKHMOYRIHOSPA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Sn](CC#C[Ge](C)(C)C)(C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-N-[2-(cyanomethyl)-4-methoxyphenyl]pentanamide](/img/structure/B14313825.png)




![2-Fluoro-4-octyl-4-[(trimethylsilyl)oxy]cyclopent-2-EN-1-one](/img/structure/B14313870.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)





